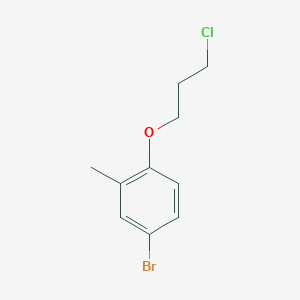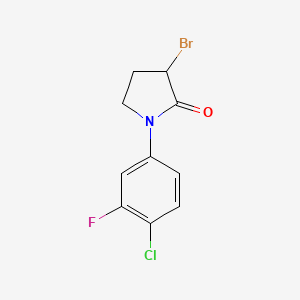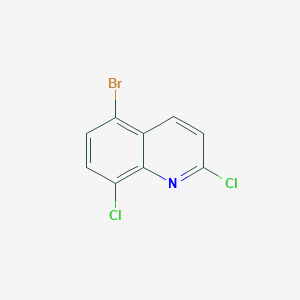
5-Bromo-2,8-dichloroquinoline
Übersicht
Beschreibung
“5-Bromo-2,8-dichloroquinoline” is a laboratory chemical . It is used for scientific research and development .
Synthesis Analysis
The synthesis of “5-Bromo-2,8-dichloroquinoline” involves several steps. A practical process for the synthesis of a similar compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, has been described . This process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2,8-dichloroquinoline” can be analyzed using various methods. For example, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2,8-dichloroquinoline” include its molecular weight, which is 276.94 . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Comparative Spectroscopic Studies
5-Bromo-2,8-dichloroquinoline, along with other halogenated quinolines, has been studied for its vibrational spectroscopic properties, HOMO-LUMO, and NBO analysis. Research demonstrates how halogen substitutions impact the vibrational frequencies and molecular properties of quinolines, providing insights into their geometry, electronic structure, and potential chemical reactivity. These studies are crucial for understanding the fundamental properties that make halogenated quinolines valuable in various scientific applications, including materials science and pharmaceuticals (Lakshmi, Balachandran, & Janaki, 2011).
Corrosion Inhibition Studies
Novel 8-hydroxyquinoline derivatives, including those with bromine and chlorine substituents, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Such studies are significant for the development of new materials that offer enhanced protection against corrosion, highlighting the practical applications of 5-Bromo-2,8-dichloroquinoline derivatives in industrial settings (Rbaa et al., 2018).
Novel Chelating Ligands
Research on the synthesis of novel chelating ligands incorporating bromoquinoline shows the potential of these compounds in forming complex structures with metals. Such ligands are crucial for developing new materials with specific optical, electronic, or catalytic properties, useful in catalysis, materials science, and potentially in therapeutic applications (Hu, Zhang, & Thummel, 2003).
Suzuki-Miyaura Cross-Coupling Reactions
The application of bromoquinolines in Suzuki-Miyaura cross-coupling reactions to form biaryl systems is another area of interest. These reactions are pivotal in the synthesis of complex organic molecules, demonstrating the role of 5-Bromo-2,8-dichloroquinoline derivatives in facilitating the formation of compounds with potential pharmaceutical or material applications (Håheim et al., 2019).
Photochromic Properties
Studies on spiropyrans and spirooxazines derived from halogenated quinolines, including bromo and chloro substituents, explore their photochromic properties. These compounds exhibit reversible changes in color upon exposure to light, making them interesting for applications in optical data storage, photo-switchable devices, and sensors (Voloshin et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQTVPVFULTIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,8-dichloroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



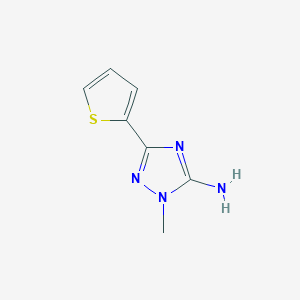
![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
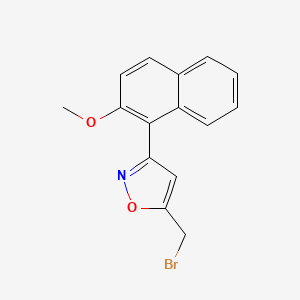
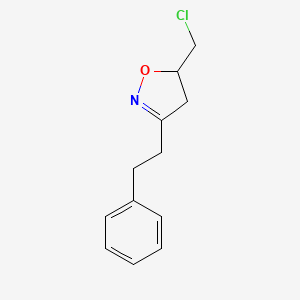
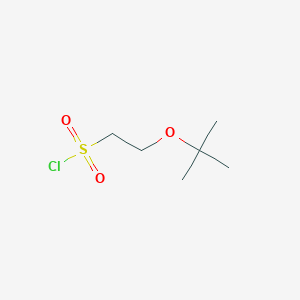
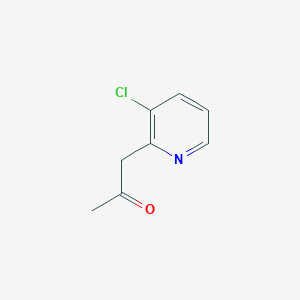
![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
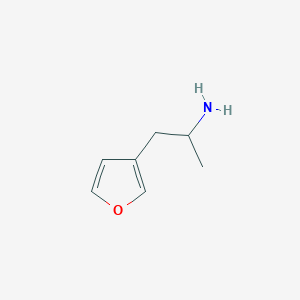
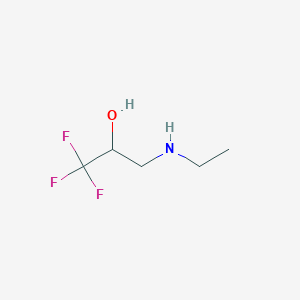
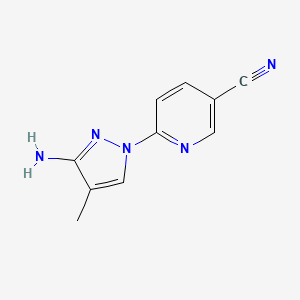
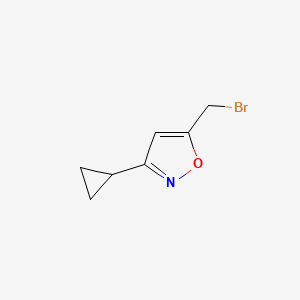
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
